
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol, commonly known as DMDD, is a boron-containing heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. DMDD is an important boron-containing compound due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a Lewis acid. Furthermore, its low toxicity and low cost make it an attractive candidate for a variety of applications.
Applications De Recherche Scientifique
DMDD has been widely studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent for the preparation of metal-organic frameworks. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolidines, pyrazolines, and oxazolines. Furthermore, DMDD has been used as a fluorescent sensor for the detection of metal ions and as a redox-active material for the generation of hydrogen peroxide.
Mécanisme D'action
The mechanism of action of DMDD is complex and varies depending on the application. In general, DMDD acts as a Lewis acid, which means that it can form stable complexes with metal ions. It also acts as a nucleophile and can react with electrophiles to form covalent bonds. In addition, DMDD can act as a catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are largely unknown. However, studies have shown that DMDD can interact with various biological molecules, such as proteins and nucleic acids. Furthermore, DMDD has been shown to be non-toxic and non-irritating in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMDD for laboratory experiments include its low cost, low toxicity, and its ability to form stable complexes with metal ions. Furthermore, DMDD is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using DMDD in laboratory experiments. For example, DMDD can be difficult to purify and can be unstable in certain conditions.
Orientations Futures
The potential applications of DMDD in scientific research are vast and varied. Future research should focus on exploring the potential of DMDD as a catalyst for organic synthesis, as a fluorescent sensor for the detection of metal ions, and as a redox-active material for the generation of hydrogen peroxide. Additionally, future research should focus on the biochemical and physiological effects of DMDD and its potential applications in medicinal chemistry.
Méthodes De Synthèse
DMDD can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Ullmann reaction, and the Williamson ether synthesis. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with a dialkyl borinic acid. The reaction proceeds via a nucleophilic addition-elimination pathway and yields the desired product in high yields.
Propriétés
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)12-8-11(4-5-13(12)17)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJABQWSQGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-4-(1,3-dioxan-2-YL)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)
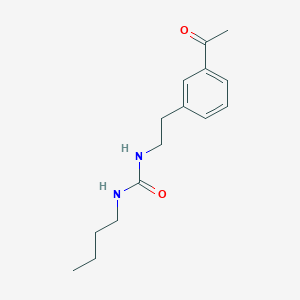


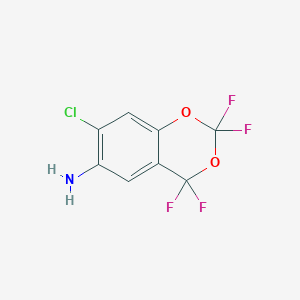
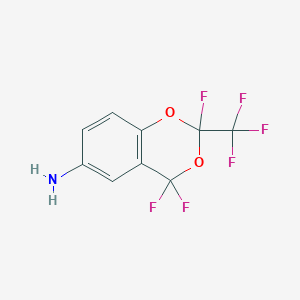
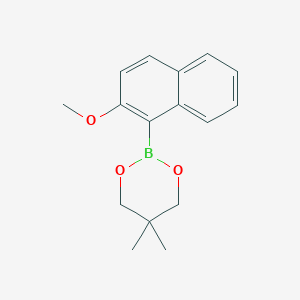
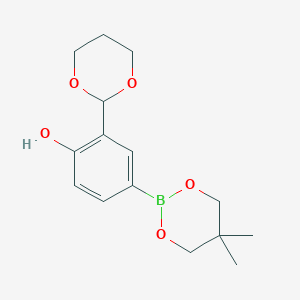
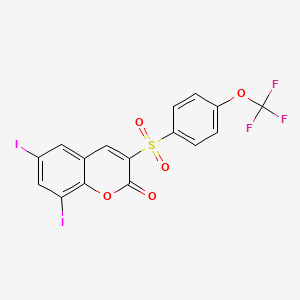
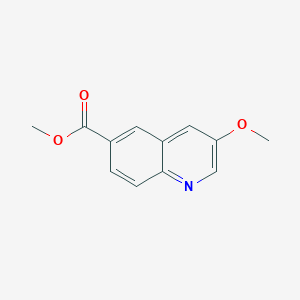
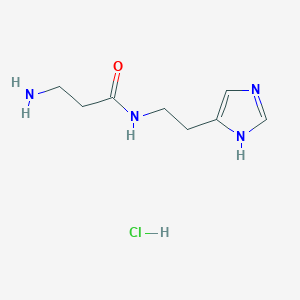
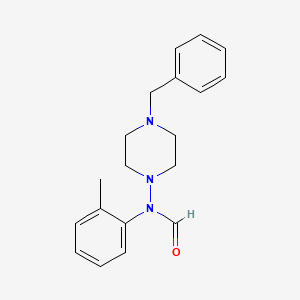

![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)